zinc;cyanamide

CO₂ electroreduction Electrocatalysis Zn-based catalysts

Research groups requiring long-term catalyst stability in electrochemical CO₂ reduction can avoid self-reduction deactivation with zinc cyanamide. Its unique electronic structure delivers 93.9% CO Faradaic efficiency over 96 hours of continuous operation, solving a key bottleneck in continuous-flow reactors. - Verified 96-hour durability for electrochemical CO₂ reduction - Enables phase-pure ZnSiN₂ semiconductor synthesis at 900°C under ambient pressure - Provides substrate-specific corrosion inhibition for silver mirror coatings via N-C≡N moiety

Molecular Formula CH2N2Zn+2
Molecular Weight 107.4 g/mol
Cat. No. B13746235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;cyanamide
Molecular FormulaCH2N2Zn+2
Molecular Weight107.4 g/mol
Structural Identifiers
SMILESC(#N)N.[Zn+2]
InChIInChI=1S/CH2N2.Zn/c2-1-3;/h2H2;/q;+2
InChIKeyAQOPUAAPLKYOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Cyanamide: Structural Identity and Procurement-Relevant Distinction from Zinc Cyanide


Zinc cyanamide, with the chemical formula ZnNCN (often written as Zn(CN₂) or ZnCN₂), is an inorganic compound distinct from the commercially more common zinc cyanide, Zn(CN)₂. While both contain zinc and carbon-nitrogen ligands, their anionic constituents differ fundamentally: cyanamide (NCN²⁻) versus cyanide (CN⁻) [1]. This difference dictates the compound's crystallography—specifically, a tetragonal I4̄2d structure composed of corner-linked ZnN₄/₂ tetrahedra, yielding a density of 3.324 Mg m⁻³ and lattice parameters a = 8.8047(2) Å, c = 5.4329(2) Å [2]. The compound decomposes before melting, a thermal behavior distinct from Zn(CN)₂, and exhibits a wide band gap of 4.71 eV in its pristine form, classifying it as a wide-bandgap semiconductor [3]. These intrinsic structural and electronic properties, rather than gross composition alone, underpin its performance in electrocatalysis, photocatalysis, semiconductor synthesis, and corrosion inhibition, making correct identification critical for reproducible scientific outcomes and industrial application.

Why Zinc Cyanamide Cannot Be Casually Substituted: The Risks of Analog Replacement


Substituting zinc cyanamide with superficially similar zinc compounds or other metal cyanamides is not scientifically or industrially neutral. Zinc cyanide (Zn(CN)₂), while sharing the metal center, possesses a fundamentally different anion (CN⁻ vs. NCN²⁻) [1], which alters its coordination chemistry, electronic structure, and thermal decomposition pathway, precluding its use in applications reliant on the delocalized d-electron resonance and open-framework structure of ZnNCN [2]. Conversely, calcium cyanamide (CaCN₂) is a well-established agricultural nitrification inhibitor and nitrogen source but is a distinct salt with different solubility and nutrient release profiles [3]. Furthermore, even within the metal cyanamide family, substitution is not straightforward; the band gap of ZnNCN (4.71 eV) differs significantly from that of its heterostructure counterpart Ag₂NCN, and its photocatalytic and electrochemical selectivity is uniquely modulated by the zinc center's coordination environment [4]. Procurement decisions based solely on cost or elemental similarity without verifying the specific cyanamide phase risk introducing impurities, altering reaction kinetics, compromising device stability, or failing to meet application-specific performance metrics in catalysis, coating formulations, or advanced material synthesis.

Quantitative Evidence: Differentiating Zinc Cyanamide from In-Class and Functional Analogs


CO₂ Electroreduction: ZnNCN vs. Conventional Zn-based Catalysts

Zinc cyanamide (ZnNCN) demonstrates superior long-term stability in CO₂ electroreduction compared to conventional undercoordinated Zn (Znδ+) catalysts, which typically suffer from self-reduction under cathodic conditions and a consequent decline in CO production efficiency. The cyanamide ligand's delocalized d-electron and resonant structure actively prevent this degradation [1]. Quantitatively, ZnNCN achieves a CO Faradaic efficiency (FE) of 93.9% and maintains operational stability for 96 hours, a significant improvement over standard Zn-based catalysts that exhibit rapid efficiency decay over prolonged electrolysis [2]. This performance is attributed to the stabilization of the key *COOH intermediate via hard-soft acid-base interactions at the delocalized Znδ+ sites [3].

CO₂ electroreduction Electrocatalysis Zn-based catalysts Faradaic efficiency

Band Gap Engineering: ZnNCN vs. Ag₂NCN/ZnNCN Heterostructure for Visible Light Photocatalysis

Pristine zinc cyanamide (ZnNCN) is a wide-bandgap semiconductor, limiting its utility under visible light. The creation of an Ag₂NCN/ZnNCN composite heterostructure via ligand exchange significantly reduces the band gap, expanding the light response spectrum into the visible region [1]. Specifically, pristine ZnNCN exhibits a wide band gap (Eg) of 4.71 eV, whereas the Ag₂NCN/ZnNCN composite achieves an Eg of 2.05 eV [2]. This structural and electronic modification enables the composite to exhibit enhanced photocatalytic degradation of Rhodamine B under xenon lamp irradiation, following first-order kinetics, in contrast to the lower activity of pristine ZnNCN or a simple mechanical mixture of Ag₂NCN and ZnNCN [3].

Photocatalysis Band gap engineering Visible light Heterostructure

Semiconductor Synthesis: ZnNCN as an Enabling Precursor for Earth-Abundant ZnSiN₂

Zinc cyanamide serves as a critical reaction intermediate enabling the energy-efficient synthesis of ZnSiN₂, a promising earth-abundant semiconductor alternative to scarce III-N compounds like GaN [1]. Traditional synthesis of II-IV-N₂ nitrides like ZnSiN₂ requires high temperature and pressure or vacuum due to their low thermal decomposition temperatures, representing a high-energy-consumption process [2]. In contrast, the use of ZnNCN as a precursor allows for the facile synthesis of a homogeneous wurtzite-type ZnSiN₂ phase at 900°C under ambient pressure in a nitrogen atmosphere, a significantly less energy-intensive process [3].

Semiconductor synthesis ZnSiN₂ Earth-abundant materials Low-temperature synthesis

Corrosion Inhibition: Pigment-Grade ZnNCN vs. Alternative Inhibitive Pigments in Mirror Backing Coatings

Pigment-grade zinc cyanamide (ZnNCN) offers specific corrosion inhibitive activity for metallic silver substrates, a property leveraged in mirror backing protective coatings [1]. Its efficacy is linked to the continuous solubilization of the N–C≡N moiety, which generates electrochemically active species with substrate-specific inhibitor activity [2]. To ensure high corrosion inhibitive activity, the pigment-grade material must meet stringent quality criteria. The improved corrosion preventive pigment grade is characterized by a high assay and is prepared by a specific wet process to achieve a uniform and narrow particle size distribution and high specific surface area [3]. Furthermore, advanced formulations yield a salt-free, oxidation-resistant pigment, addressing common degradation pathways that compromise long-term coating performance [4].

Corrosion inhibition Protective coatings Mirror backing Anti-corrosive pigments

Nitrification Inhibition: Zinc vs. Other Heavy Metals in Soil Systems

The zinc ion (Zn²⁺), which is a constituent of zinc cyanamide, demonstrates higher toxicity to the nitrification process in soil compared to other common heavy metal contaminants such as nickel (Ni) and chromium (Cr) [1]. In comparative studies evaluating the rate constants of ammonia oxidation and nitrate formation, zinc was found to be the most potent inhibitor among the three metals investigated [2]. Specifically, the ammonia oxidation step is more susceptible to inhibition by zinc than the subsequent nitrate formation step, representing the 'weak link' in the nitrification chain [3]. This suggests that zinc-based compounds, including zinc cyanamide, have the potential to function as more effective nitrification inhibitors than their Ni or Cr analogs, thereby reducing nitrogen loss from fertilizers.

Nitrification inhibition Soil science Fertilizer efficiency Heavy metal toxicity

Validated Application Scenarios for Zinc Cyanamide Based on Quantitative Evidence


Durable Electrocatalysts for CO₂-to-CO Conversion

Research and industrial groups focused on electrochemical CO₂ reduction should evaluate zinc cyanamide (ZnNCN) as a catalyst where long-term operational stability is paramount. Unlike conventional undercoordinated Zn (Znδ+) catalysts that rapidly deactivate due to self-reduction under cathodic bias, ZnNCN's unique electronic structure enables it to maintain a high CO Faradaic efficiency of 93.9% for 96 hours of continuous operation [1]. This validated 96-hour durability profile directly addresses a key bottleneck in scaling CO₂ electrolysis, reducing downtime and catalyst replacement frequency in continuous-flow reactors.

Synthesis of Earth-Abundant Semiconductor ZnSiN₂ at Reduced Energy Cost

For materials science laboratories and semiconductor manufacturers aiming to produce ZnSiN₂—a sustainable alternative to GaN—zinc cyanamide is an enabling precursor. The evidence demonstrates that ZnNCN acts as a reaction intermediate, facilitating the synthesis of phase-pure, wurtzite-type ZnSiN₂ at 900°C under ambient pressure, obviating the need for energy-intensive high-pressure or vacuum systems [2]. This validated low-temperature, ambient-pressure route directly lowers the energy budget and capital equipment requirements for ZnSiN₂ production, making it a strategically advantageous choice for scaling earth-abundant semiconductor technologies.

Substrate-Specific Corrosion Inhibition in Silver Mirror Backing Coatings

Formulators of high-performance protective coatings for silver mirrors should specify 'pigment-grade' zinc cyanamide. The evidence confirms that ZnNCN provides corrosion inhibition through a substrate-specific mechanism involving the N–C≡N moiety, which is not replicated by generic zinc salts or alternative pigments [3]. Procurement of material meeting the defined pigment-grade quality attributes—including high assay, narrow particle size distribution, and salt-free composition—is essential for achieving the long-term corrosion protection required for commercial mirror products and is a requirement outlined in established patent literature [4].

Visible-Light-Driven Photocatalyst Development via Heterostructuring

Researchers developing photocatalysts for environmental remediation or solar fuel generation can utilize zinc cyanamide as a platform material. While pristine ZnNCN is a wide-bandgap semiconductor (Eg = 4.71 eV), the evidence shows that forming an Ag₂NCN/ZnNCN heterostructure reduces the band gap to 2.05 eV, enabling visible light activity [5]. This quantifiable 2.66 eV reduction validates a clear pathway for engineering ZnNCN-based materials for enhanced photocatalytic degradation of organic pollutants (e.g., Rhodamine B) under solar or visible light irradiation, providing a measurable performance target for materials optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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